molecular formula C14H15NO B2975772 [2-(4-Methylphenoxy)phenyl]methanamine CAS No. 289718-11-2

[2-(4-Methylphenoxy)phenyl]methanamine

Cat. No. B2975772
CAS RN: 289718-11-2
M. Wt: 213.28
InChI Key: PPOVZAQWWRVUAE-UHFFFAOYSA-N
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Description

“[2-(4-Methylphenoxy)phenyl]methanamine” is a chemical compound with the CAS Number: 289718-11-2 . It has a molecular weight of 213.28 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15NO/c1-11-6-8-13(9-7-11)16-14-5-3-2-4-12(14)10-15/h2-9H,10,15H2,1H3 . This indicates that the compound has a molecular structure consisting of 14 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Dual Serotonin/Noradrenaline Reuptake Pharmacology

One study focused on the series of 1-(2-phenoxyphenyl)methanamines, which exhibit selective dual 5-HT and NA reuptake pharmacology. This research highlighted analogues with good human in vitro metabolic stability, hERG selectivity, and passive membrane permeability, indicating potential therapeutic applications (Whitlock, Blagg, & Fish, 2008).

Catalysis

Another study explored the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles and their catalytic evaluation, showing good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state. This indicates potential uses in various catalytic processes (Roffe et al., 2016).

Photocytotoxicity in Cancer Treatment

Research on Iron(III) complexes of pyridoxal (vitamin B6) Schiff bases and modified dipicolylamines showed significant uptake in cancer cells and remarkable photocytotoxicity, pointing towards potential applications in targeted cancer therapy (Basu et al., 2015).

Antioxidant Properties

The synthesis and study of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives demonstrated effective antioxidant power, suggesting potential for use in treatments or products requiring antioxidant properties (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Material Science

A novel series of poly(keto ether ether amide)s synthesized via polymerization reaction of a new diamine with different diacid chlorides showed high thermal stability and enhanced solubility, indicating applications in the development of advanced polymeric materials (Sabbaghian et al., 2015).

Safety and Hazards

The compound is classified under the GHS05 and GHS07 hazard pictograms . The hazard statements associated with it are H302, H314, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

[2-(4-methylphenoxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-11-6-8-13(9-7-11)16-14-5-3-2-4-12(14)10-15/h2-9H,10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOVZAQWWRVUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC=C2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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